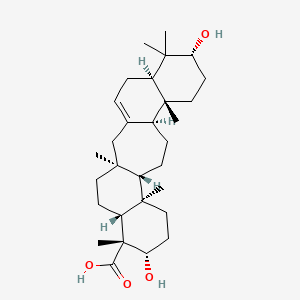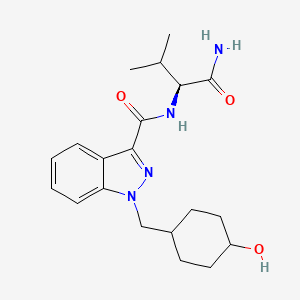
Lycernuic acid A
Übersicht
Beschreibung
L-Lysine, also known as Lycernuic acid A, is a naturally occurring amino acid found in proteins. It is essential for the growth and repair of tissues, and plays an important role in the production of hormones, enzymes, and antibodies. It is also important for the absorption of calcium and helps to maintain proper nitrogen balance in the body. This compound is a versatile compound that can be used in a variety of ways, from the synthesis of drugs to the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Inhibition of Candida albicans Secreted Aspartic Proteases : Lycernuic acid A, isolated from Lycopodium cernuum, has been shown to possess inhibitory effects against Candida albicans secreted aspartic proteases (SAP). This finding suggests potential applications in antifungal therapies (Zhang et al., 2002).
Anti-inflammatory and Cytotoxic Activities : A study on Lycopodiella cernua revealed the isolation of various compounds including this compound. Some of these compounds displayed notable anti-inflammatory effects and cytotoxic activities against various cancer cell lines. This indicates potential applications in anti-inflammatory and cancer treatment research (Giang et al., 2021).
Inhibition of Xanthine Oxidase : this compound, extracted from Palhinhaea cernua, showed moderate inhibitory effects on xanthine oxidase. This enzyme is a target in the treatment of gout, suggesting potential therapeutic applications for this compound in managing this condition (Li et al., 2017).
Early Structural Identification and Characterization : The initial identification and characterization of this compound were conducted in the 1970s, contributing foundational knowledge for future research on its potential applications (Tsuda, Isobe, & Sano, 1975).
Wirkmechanismus
Lycernuic Acid A is a serratene triterpene that can be isolated from Lycopodium cernuum . The mechanism of action of this compound involves several steps and processes, which are detailed below.
Biochemical Pathways
They often have anti-inflammatory, antiviral, and anticancer properties, suggesting that they may affect pathways related to inflammation, viral replication, and cell proliferation .
Result of Action
Triterpenes often exhibit anti-inflammatory, antiviral, and anticancer effects, suggesting that this compound may have similar properties .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Lycernuic acid A plays a significant role in biochemical reactions, particularly in inhibiting the activity of certain enzymes. One notable interaction is with Candida albicans secreted aspartic proteases (SAP), where this compound exhibits inhibitory effects . This interaction is crucial as it suggests potential antifungal applications. The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity and preventing the proteolytic degradation of host tissues .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving Candida albicans, this compound inhibited the activity of secreted aspartic proteases, which are essential for the pathogen’s virulence . This inhibition can lead to reduced fungal growth and pathogenicity. Additionally, this compound may affect cell signaling pathways and gene expression related to fungal metabolism and virulence . The compound’s impact on cellular metabolism includes altering the production of key metabolites necessary for fungal growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound binds to the active sites of Candida albicans secreted aspartic proteases, inhibiting their proteolytic activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from interacting with their natural substrates . Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in fungal metabolism and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antifungal effects, although the compound’s potency may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without noticeable adverse effects . At higher doses, this compound may cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids . These interactions can affect metabolic flux and alter the levels of key metabolites involved in energy production and storage . This compound’s role in these pathways underscores its potential impact on cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biological effects. The distribution of this compound is influenced by factors such as lipid solubility and affinity for cellular membranes . This localization is crucial for the compound’s efficacy in inhibiting fungal growth and metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and cellular membranes . The compound’s structure allows it to interact with membrane-bound enzymes and proteins, influencing their activity and function . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its ability to inhibit fungal enzymes and disrupt metabolic processes .
Eigenschaften
IUPAC Name |
(3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-26(2)20-9-7-18-17-27(3)14-11-22-29(5,16-13-24(32)30(22,6)25(33)34)21(27)10-8-19(18)28(20,4)15-12-23(26)31/h7,19-24,31-32H,8-17H2,1-6H3,(H,33,34)/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIWJHUJDHZDIN-PMVHANJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098204 | |
| Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-77-4 | |
| Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53755-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4R,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-3,11-dihydroxy-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lycernuic acid A and where has it been discovered?
A1: this compound (3β, 21β-dihydroxyserrat-14-en-24-oic acid) is a naturally occurring serratene triterpene. It was first isolated from various Lycopodium plants, specifically Lycopodium cernuum. [] This compound has also been found in Diphasiastrum complanatum, commonly known as Blue Clubmoss. []
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C30H50O3. [] Structurally, it is characterized as a serratene triterpene with a hydroxyl group at positions 3β and 21β, a carboxylic acid group at position 24, and a double bond at position 14. While the provided abstracts do not give detailed spectroscopic data, they mention that 13C NMR data for this compound is reported for the first time in one of the studies. []
Q3: Has any biological activity been reported for this compound?
A3: While this compound itself was not found to be active in the provided research, a closely related compound, Lycernuic acid C (3β,14α,15α,21β,29-pentahydroxyserratane-24-oic acid), also isolated from Lycopodium cernuum, displayed inhibitory effects against Candida albicans secreted aspartic proteases (SAP) with an IC50 of 20 µg/mL. [] This finding suggests that serratene triterpenes like this compound and its derivatives could be promising candidates for further research exploring potential antifungal activity.
Q4: Are there other serratene triterpenes similar to this compound isolated from the same sources?
A4: Yes, several other serratene triterpenes structurally similar to this compound have been isolated from the same plant sources. Some examples include:
- Lycernuic acid B: (3β, 21β, 30-trihydroxyserrat-14-en-24-oic acid) found in Lycopodium plants. []
- Lycernuic acid C & D: (3β,14α,15α,21β,29-pentahydroxyserratane-24-oic acid and 3β,14α,15α,21β-tetrahydroxyserratane-24-oic acid, respectively) isolated from Lycopodium cernuum. []
- Serrat-14-en-3β,21α-diol and serrat-14-en-3β,21β-diol: Found in both Diphasiastrum complanatum [] and Lycopodium cernuum. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




